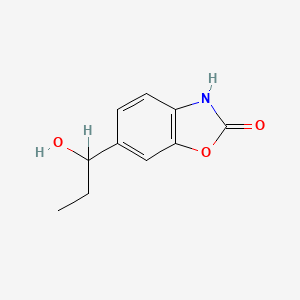

6-(1-Hydroxypropyl)-2(3H)-benzoxazolone

描述

6-(1-Hydroxypropyl)-2(3H)-benzoxazolone is a benzoxazolone derivative characterized by a hydroxypropyl substituent at the 6-position of the benzoxazolone core. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazolone ring, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects .

属性

CAS 编号 |

54903-18-3 |

|---|---|

分子式 |

C10H11NO3 |

分子量 |

193.20 g/mol |

IUPAC 名称 |

6-(1-hydroxypropyl)-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H11NO3/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5,8,12H,2H2,1H3,(H,11,13) |

InChI 键 |

PBCZFSGREIJADI-UHFFFAOYSA-N |

规范 SMILES |

CCC(C1=CC2=C(C=C1)NC(=O)O2)O |

产品来源 |

United States |

生物活性

6-(1-Hydroxypropyl)-2(3H)-benzoxazolone is a derivative of 2(3H)-benzoxazolone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazolone core modified at the 6th position with a hydroxypropyl group. This modification is significant for enhancing its pharmacological properties. The compound's hydrophilic and lipophilic characteristics contribute to its absorption, distribution, metabolism, and excretion (ADME) profiles.

Analgesic and Anti-inflammatory Activity

Research indicates that derivatives of 2(3H)-benzoxazolone exhibit notable analgesic and anti-inflammatory effects. For instance, compounds synthesized from this scaffold have been tested using the carrageenan-induced paw edema model and hot plate tests in rodents. These studies demonstrate that modifications at specific positions can enhance these activities significantly.

- Case Study : A study synthesized several benzoxazolone derivatives, including this compound. The analgesic activity was evaluated through the acetic acid writhing test and hot plate test, showing promising results compared to standard analgesics .

Antimicrobial Activity

Benzoxazolone derivatives have also shown antimicrobial properties against various pathogens. The structural features of these compounds contribute to their ability to inhibit bacterial growth.

- Research Findings : In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of metabolic pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The compound's ability to scavenge free radicals plays a vital role in its therapeutic potential.

- Experimental Results : In vitro assays revealed that this compound exhibits stronger antioxidant activity than ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various benzoxazolone derivatives:

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | Moderate | High | Moderate | High |

| 6-(2,5-Difluorobenzoyl)-2(3H)-benzoxazolone | High | Moderate | High | Moderate |

| 5-Methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone | Low | High | Low | High |

The biological activities of this compound can be attributed to its interaction with various biological targets. For example:

- Analgesic Mechanism : It may act by modulating pain pathways via cyclooxygenase (COX) inhibition.

- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce edema formation.

- Antimicrobial Mechanism : Its ability to disrupt bacterial cell walls contributes to its antimicrobial efficacy.

相似化合物的比较

Cytotoxicity and Anticancer Effects

- 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone (Compound 4): Demonstrated the highest cytotoxicity (CC₅₀) and potency-selectivity expression (PSE) among chalcone derivatives, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .

- Hydroxypropyl analog (hypothetical): The hydroxyl group may reduce cytotoxicity compared to propenoyl derivatives but improve selectivity due to reduced electrophilicity.

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition: Propenoyl-substituted benzoxazolones show moderate CA inhibition (e.g., compound 4: IC₅₀ ~10 µM), likely due to interactions with the enzyme’s hydrophobic pocket . Hydroxypropyl derivatives may exhibit weaker inhibition due to reduced lipophilicity.

- Anti-Caspase-3 Activity: Piperazine-substituted benzoxazolones (e.g., compound 3: 5-chloro-3-piperazino derivative) show significant anti-caspase-3 activity, suggesting substituent flexibility in targeting apoptosis pathways .

Solubility and Bioavailability

- Hydroxypropyl and methoxy-substituted derivatives (e.g., 4-methoxyphenyl chalcones) generally exhibit improved aqueous solubility compared to acetyl or trifluoromethyl analogs, critical for oral bioavailability .

Key Research Findings

常见问题

Q. What synthetic routes are effective for preparing 6-(1-hydroxypropyl)-2(3H)-benzoxazolone derivatives?

A key method involves reacting 3-(2-fluoro-1-oxopropyl)-2(3H)-benzoxazolone with D-glyceraldehyde acetonide in the presence of titanium(IV) chloride and triethylamine. Optimal solvents include dichloromethane, tetrahydrofuran (THF), or toluene at temperatures between -10°C and 10°C . Table 1: Reaction Conditions

| Catalyst System | Solvents | Temperature Range | Yield Optimization |

|---|---|---|---|

| TiCl₄ + Triethylamine | Dichloromethane, THF, etc. | -10°C to 10°C | High efficiency |

Q. What pharmacological activities are associated with this compound derivatives?

Q. How is structural characterization performed for benzoxazolone derivatives?

Techniques include ¹H/¹³C NMR for substituent analysis, HRMS for molecular weight validation, and elemental analysis (C, H, N percentages). For example, 3-substituted derivatives are confirmed via spectral shifts in the benzoxazolone ring .

Advanced Research Questions

Q. How do this compound derivatives interact with circadian clock proteins?

Molecular docking and dynamics simulations reveal affinity for CRY1/2 proteins, which regulate circadian rhythms. The benzoxazolone scaffold mimics melatonin’s 5-methoxyindole structure, enabling dual modulation of pain and circadian pathways. MM/PBSA calculations highlight strong binding energies (e.g., -8.2 kcal/mol for CRY1) . Table 3: Key Protein Targets

| Target Protein | Binding Affinity (Simulated) | Functional Implication |

|---|---|---|

| CRY1 | High | Circadian rhythm regulation |

| CRY2 | Moderate | Pain modulation |

Q. How do substituents on the benzoxazolone ring influence biological activity?

5-Nitro and 5-fluoro substituents enhance affinity for CRY proteins, while 5-methoxy groups mimic melatonin’s chronotherapeutic effects. Substituent polarity and steric effects are critical for target engagement . Table 4: Substituent Effects

| Substituent | Target Protein | Binding Impact | Experimental Model |

|---|---|---|---|

| 5-Nitro | CRY1 | ↑ Affinity | Molecular docking |

| 5-Fluoro | CRY2 | Moderate | Dynamics simulation |

Q. What methodologies resolve contradictions between observed anti-inflammatory effects and circadian modulation data?

Integrated approaches combine in vitro COX inhibition assays with clock gene expression profiling (e.g., PER1/2, CLOCK:BMAL1). For instance, while COX-2 inhibition is well-documented, CRY protein interactions suggest indirect circadian effects via inflammatory feedback loops .

Q. What computational strategies optimize benzoxazolone derivatives for dual analgesic and chronotherapeutic effects?

Pharmacophore mapping aligns the benzoxazolone core with melatonin’s 5-methoxyindole. Free energy calculations (MM/PBSA) and residue interaction analysis (e.g., hydrogen bonding with CRY1’s Glu279) guide substituent design .

**How are apoptosis pathways targeted using benzoxazolone derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。